molecular formula C13H11NO5 B184789 Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- CAS No. 81258-05-1

Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo-

Cat. No. B184789
CAS RN: 81258-05-1
M. Wt: 261.23 g/mol
InChI Key: NDHDDHVSYQFPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism Of Action

The mechanism of action of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is not fully understood. However, studies have suggested that it may exert its anti-cancer and anti-inflammatory effects through the inhibition of certain signaling pathways, such as the NF-κB and MAPK pathways. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have shown that Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- exhibits low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent. It has been found to modulate the expression of various genes involved in cancer and inflammation, as well as inhibit the activity of certain enzymes involved in Alzheimer's disease. Additionally, Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and exhibits low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the main limitations of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is its limited solubility in water, which may pose challenges for certain applications.

Future Directions

There are several future directions for the study of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo-. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- and its potential applications in various fields. Furthermore, the development of novel derivatives and analogs of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- may lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- involves a multi-step process that includes the condensation of 3-methyl-2-butanone with indole-2-carboxaldehyde, followed by the reaction with malononitrile and 4-hydroxybenzaldehyde. The final step involves the cyclization of the intermediate product with acetic acid and sulfuric acid. This method has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. Additionally, Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- has been used in the synthesis of various organic compounds and materials.

properties

CAS RN

81258-05-1

Product Name

Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo-

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

5-methoxy-9-oxo-7,8-dihydro-1H-pyrano[2,3-g]indole-2-carboxylic acid

InChI

InChI=1S/C13H11NO5/c1-18-9-5-6-4-7(13(16)17)14-11(6)10-8(15)2-3-19-12(9)10/h4-5,14H,2-3H2,1H3,(H,16,17)

InChI Key

NDHDDHVSYQFPDN-UHFFFAOYSA-N

SMILES

COC1=C2C(=C3C(=C1)C=C(N3)C(=O)O)C(=O)CCO2

Canonical SMILES

COC1=C2C(=C3C(=C1)C=C(N3)C(=O)O)C(=O)CCO2

Other CAS RN

81258-05-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.